molecular formula C10H22N2O B1491084 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-amine CAS No. 2098048-99-6

2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-amine

Cat. No. B1491084
CAS RN: 2098048-99-6
M. Wt: 186.29 g/mol
InChI Key: GFOREXIEUWQWSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes studying properties like boiling point, melting point, solubility, chemical stability, etc .

Scientific Research Applications

Pharmaceutical Synthesis

This compound is utilized in the synthesis of various pharmaceuticals due to its role as a chiral amine. Chiral amines are a key component in approximately 40% of all active pharmaceutical ingredients . They are used in the production of drugs for conditions such as obesity, Parkinson’s disease, narcolepsy, and attention deficit hyperactivity disorder.

Enantioselective Synthesis

The compound serves as a precursor in the enantioselective synthesis of drug-like molecules. Enantiopure compounds are crucial for creating medications with the desired therapeutic effects and minimal side effects. This compound can be used to produce high-purity enantiomers for clinical applications .

Biocatalysis

In the field of biocatalysis, this compound can be used as a substrate for transaminase enzymes. These enzymes facilitate the production of chiral amines through an environmentally friendly and economically viable method, which is highly desirable in green chemistry practices .

Chemical Research

Researchers can employ this compound in chemical synthesis studies to explore novel reaction pathways and develop new synthetic methodologies. Its unique structure allows for the investigation of different chemical reactions under various conditions .

Mechanism of Action

For biologically active compounds, this involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it .

properties

IUPAC Name

2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-3-13-8-10-7-12(5-4-11)6-9(10)2/h9-10H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOREXIEUWQWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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